molecular formula C15H27BLiNO3 B571823 Lithium triisopropyl 2-(5-methylpyridyl)borate CAS No. 1256364-31-4

Lithium triisopropyl 2-(5-methylpyridyl)borate

Cat. No.: B571823
CAS No.: 1256364-31-4
M. Wt: 287.135
InChI Key: RFCOBZLHBNPVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium triisopropyl 2-(5-methylpyridyl)borate is an organolithium compound with the molecular formula C15H27BLiNO3. It is used in various chemical reactions and research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium triisopropyl 2-(5-methylpyridyl)borate typically involves the reaction of triisopropyl borate with 2-(5-methylpyridyl)lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the organolithium reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropyl 2-(5-methylpyridyl)borate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.

    Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.

    Complexation Reactions: It can form complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, carbonyl compounds, and unsaturated hydrocarbons. Reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product would be the corresponding substituted compound.

Scientific Research Applications

Lithium triisopropyl 2-(5-methylpyridyl)borate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which lithium triisopropyl 2-(5-methylpyridyl)borate exerts its effects involves the formation of reactive intermediates that can participate in various chemical transformations. The lithium atom acts as a strong nucleophile, facilitating the formation of new bonds. The borate group stabilizes the intermediate species, allowing for controlled reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Lithium triisopropyl 2-(6-methylpyridyl)borate
  • Lithium triisopropyl 2-(4-methylpyridyl)borate
  • Lithium triisopropyl 2-(3-methylpyridyl)borate

Uniqueness

Lithium triisopropyl 2-(5-methylpyridyl)borate is unique due to the position of the methyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different reaction pathways and products compared to its analogs.

Properties

IUPAC Name

lithium;(5-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-9-8-14(7)10-17-15;/h8-13H,1-7H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCOBZLHBNPVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)C)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682078
Record name Lithium (5-methylpyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256364-31-4
Record name Borate(1-), (5-methyl-2-pyridinyl)tris(2-propanolato)-, lithium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256364-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lithium (5-methylpyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.